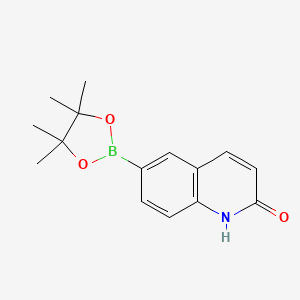

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1h)-one

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one (CAS: 1207370-28-2) is a boronic ester derivative of quinolin-2-one, a heterocyclic aromatic compound. Its molecular formula is C₁₅H₁₈BNO₃, with a molecular weight of 273.14 g/mol. The compound is characterized by a pinacol boronate group at the 6-position of the quinolin-2-one scaffold, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal and materials chemistry . It is commercially available with a purity of ≥97% and requires storage at 2–8°C in sealed, dry conditions .

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(18)17-12/h5-9H,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUNBRFCAFIQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1h)-one is a significant intermediate of 1H-indazole derivatives. Indazole derivatives have been reported to have various biological activities, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects. Therefore, the primary targets of this compound can be expected to be related to these biological activities.

Mode of Action

It is known that the compound is acquired through two substitution reactions. The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS. The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it is involved in.

Biochemical Pathways

Given its role as an intermediate in the synthesis of indazole derivatives, it can be inferred that it may be involved in the biochemical pathways related to the biological activities of these derivatives, such as anticancer, antiviral, antibacterial, and other activities.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biological activity it is involved in. Given its role as an intermediate in the synthesis of indazole derivatives, it can be expected to contribute to the molecular and cellular effects associated with these derivatives.

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one can be represented as follows:

- Molecular Formula : C15H18BNO3

- Molecular Weight : 272.145 g/mol

- SMILES Notation : B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=O)N3

This structure features a quinoline core substituted with a boron-containing dioxaborolane moiety that may influence its reactivity and biological interactions.

Research has indicated that compounds similar to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one may exhibit diverse biological activities through several mechanisms:

- Enzyme Inhibition : Compounds containing dioxaborolane groups are known to inhibit various enzymes involved in cellular signaling pathways. For instance, they may target serine-threonine kinases which play crucial roles in cell proliferation and differentiation .

- Antioxidant Activity : The presence of the quinoline structure is associated with antioxidant properties that can mitigate oxidative stress in cells. This activity is essential for protecting against cellular damage and inflammation .

- Cell Growth Modulation : Some studies suggest that these compounds can modulate cell growth and apoptosis through interactions with specific signaling pathways such as BMP (Bone Morphogenetic Protein) signaling .

Biological Activity Data

The following table summarizes key biological activities reported for compounds related to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one:

Case Studies

Several case studies highlight the biological implications of this compound:

- Cancer Research : A study demonstrated that derivatives of quinoline with dioxaborolane groups exhibited significant cytotoxic effects on breast cancer cells by inducing apoptosis through the activation of caspase pathways. The findings suggest potential therapeutic applications in oncology .

- Neuroprotective Effects : Another investigation explored the neuroprotective properties of similar compounds against oxidative stress-induced neuronal damage. Results indicated a reduction in reactive oxygen species (ROS) levels and improved neuronal survival rates .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that boron-containing compounds can exhibit significant anticancer properties. For instance, derivatives of quinoline have been studied for their ability to inhibit cancer cell proliferation. In a study focusing on 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one, it was found to induce apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell survival and death .

Case Study: Inhibition of Tumor Growth

A notable case study demonstrated that this compound inhibited the growth of breast cancer cells in vitro. The mechanism involved the disruption of microtubule dynamics, which is critical for cell division. The study reported a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment .

Reagent in Cross-Coupling Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds between aryl halides and boronic acids or esters.

Case Study: Synthesis of Biologically Active Compounds

In a recent synthesis project, this compound was utilized to create complex polycyclic structures that are precursors to various pharmaceuticals. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating its utility as a building block in drug development .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related boronic esters and quinolinone derivatives.

Structural Isomers and Positional Variants

Key Observations :

- The 6-position isomer (target) demonstrates higher commercial availability and purity (97%) compared to 5- and 8-position analogs .

- Positional differences influence reactivity in cross-coupling reactions due to steric and electronic effects. For example, the 6-position boronic ester in the target compound facilitates regioselective biaryl bond formation in drug candidates .

Heterocyclic Boronic Esters

Key Observations :

- The quinolinone core in the target compound offers enhanced hydrogen-bonding capacity compared to benzo[d]oxazole derivatives, improving solubility in polar solvents .

- Isoquinolinone analogs (e.g., CAS: 1219130-56-9) exhibit distinct electronic properties, making them preferable for π-π stacking interactions in kinase inhibitors .

Preparation Methods

Key Steps in the Synthesis:

- Halogenation of quinolin-2(1H)-one (typically at the 6-position)

- Palladium-catalyzed borylation (Miyaura borylation) using bis(pinacolato)diboron

- Purification via chromatography or recrystallization

Detailed Preparation Methods

Halogenation of Quinolin-2(1H)-one

Objective: Introduce a halogen (usually bromine or iodine) at the 6-position of quinolin-2(1H)-one.

Palladium-Catalyzed Borylation (Miyaura Borylation)

Objective: Couple the 6-haloquinolin-2(1H)-one with bis(pinacolato)diboron to introduce the dioxaborolane group.

| Reagent/Condition | Typical Value/Range |

|---|---|

| 6-haloquinolin-2(1H)-one | 1.0 equivalent |

| Bis(pinacolato)diboron | 1.2–2.0 equivalents |

| Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) | 2–5 mol% |

| Base (e.g., potassium acetate, potassium carbonate) | 2.0 equivalents |

| Solvent (e.g., 1,4-dioxane, DMF) | 10–20 mL per mmol substrate |

| Temperature | 80–100°C |

| Atmosphere | Nitrogen or argon (inert) |

| Reaction time | 2–18 hours |

- In a dry flask, combine 6-bromoquinolin-2(1H)-one, bis(pinacolato)diboron, palladium catalyst, and base in 1,4-dioxane.

- Degas the mixture and backfill with nitrogen or argon.

- Heat to 80–100°C and stir for 2–18 hours.

- Cool, filter through celite, and extract with ethyl acetate.

- Purify the crude product by silica gel chromatography or recrystallization.

Purification and Characterization

- The crude product is typically purified by column chromatography using ethyl acetate/dichloromethane mixtures.

- Final compound identity and purity are confirmed by NMR, HRMS, and melting point determination.

Data Table: Representative Synthesis

Summary Table: Key Parameters for Preparation

| Parameter | Preferred Option | Alternatives |

|---|---|---|

| Halogen | Bromine or Iodine | Chlorine (less common) |

| Boron Source | Bis(pinacolato)diboron | Other diboron esters |

| Catalyst | Pd(dppf)Cl₂ (2–5 mol%) | Pd(PPh₃)₄ |

| Base | Potassium acetate | Potassium carbonate |

| Solvent | 1,4-dioxane | DMF |

| Temperature | 80–100°C | 60–120°C |

| Atmosphere | Nitrogen or Argon | — |

| Purification | Silica gel chromatography | Recrystallization |

Q & A

Q. Table 1: Representative Reaction Conditions

| Reagent/Condition | Example Parameters | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Solvent | THF, 80°C, 12 hr | |

| Base | K₂CO₃ (3 equiv) | |

| Yield | 65–78% (reported for analogs) |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy :

- ¹H/¹³C NMR : Confirms regioselectivity of boron substitution. For analogs, aromatic protons near the boron group show upfield shifts (δ 6.5–8.0 ppm) due to electron-withdrawing effects .

- ¹¹B NMR : A singlet at ~30 ppm confirms the presence of the dioxaborolane group .

- Mass spectrometry (EI/ESI) : Molecular ion peaks (e.g., m/z 301.19 for C₁₇H₂₄BNO₃) validate the molecular formula .

- IR spectroscopy : B-O stretches (1340–1280 cm⁻¹) and carbonyl (C=O) bands (1660–1680 cm⁻¹) confirm functional groups .

Q. Table 2: Key Spectral Data for Analogous Compounds

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.13 (quinoline H), δ 1.35 (Bpin CH₃) | |

| ¹¹B NMR | δ 30.2 (singlet, dioxaborolane) | |

| IR | 1663 cm⁻¹ (C=O), 1285 cm⁻¹ (B-O) |

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Temperature control : Lower temperatures (60–80°C) minimize side reactions (e.g., deboronation), while prolonged heating (12–24 hr) ensures complete conversion .

- Catalyst screening : PdCl₂(dppf) shows higher stability than Pd(PPh₃)₄ in THF, reducing catalyst decomposition .

- Solvent polarity : Aprotic solvents (DMF > THF) enhance boron electrophilicity but may require rigorous drying to prevent hydrolysis .

- Workup strategies : Column chromatography (silica gel, ethyl acetate/hexane) removes Pd residues, while recrystallization (ethanol/water) improves purity .

Advanced: How does the dioxaborolane group influence reactivity in cross-coupling applications?

Methodological Answer:

The dioxaborolane moiety acts as a transient protecting group and directing group :

- Suzuki coupling : Enables C-C bond formation with aryl halides. Steric hindrance from tetramethyl groups slows coupling rates, requiring bulky ligands (e.g., SPhos) to accelerate transmetallation .

- Controlled functionalization : The boron group can be hydrolyzed to a boronic acid (H₂O, HCl) for subsequent reactions (e.g., bioconjugation) .

Q. Table 3: Example Cross-Coupling Reactions

| Substrate | Catalyst System | Yield | Reference |

|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂/SPhos, K₂CO₃ | 72% | |

| 2-Iodopyridine | PdCl₂(dppf), NaHCO₃ | 68% |

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. kinase inhibition) arise from:

Q. Validation strategies :

- Dose-response profiling : Compare IC₅₀ values across multiple assays (e.g., ATPase vs. bacterial growth inhibition) .

- Computational docking : Use molecular dynamics to predict binding modes to kinases (e.g., EGFR) versus bacterial targets (e.g., DNA gyrase) .

Advanced: What emerging methodologies (e.g., machine learning) could enhance its application in drug discovery?

Methodological Answer:

- De novo design : Machine learning (ML) models predict novel derivatives with optimized ADMET profiles. For example, graph neural networks (GNNs) prioritize substituents that enhance blood-brain barrier penetration .

- Virtual screening : ML-trained scoring functions identify high-affinity targets (e.g., PARP1 inhibitors) from large libraries, reducing experimental trial-and-error .

Case Study :

A 2025 study used ML to design a fluorinated analog with 10-fold improved solubility (logP reduced from 3.2 to 2.1) while retaining kinase inhibition (IC₅₀ = 12 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.